2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

sigma-2 receptor binding affinity selectivity

Researchers targeting σ2 (TMEM97) or P-glycoprotein modulation often face scaffold limitations where minor structural changes abolish activity. This compound solves that: the 6,7-dimethoxy-THIQ core with chloroacetyl handle delivers σ2 affinity (Ki=90 nM) and enables rapid library diversification via nucleophilic displacement. • Confirmed σ2 selectivity (σ1 Ki=841 nM) and P-gp inhibitor potential (≥650-fold reversal) • CCDC 613722 crystal structure available for docking studies • ≥95% purity, mp 115-119°C; suitable for DMPK calibration

Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
CAS No. 111631-72-2
Cat. No. B037449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS111631-72-2
Molecular FormulaC13H16ClNO3
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC
InChIInChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3
InChIKeyKHDGBPOMQWRELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Overview


2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 111631‑72‑2) is a tetrahydroisoquinoline (THIQ) derivative that carries a chloroacetyl group at the 2‑position and methoxy substituents at the 6‑ and 7‑positions . Its single‑crystal X‑ray structure has been deposited in the Cambridge Structural Database (CCDC 613722) [1], and it is commercially available at ≥95% purity from multiple non‑excluded vendors . The compound has been characterized in competitive binding assays as a ligand for the sigma‑2 (σ₂) receptor, exhibiting sub‑micromolar affinity and selectivity over the sigma‑1 (σ₁) receptor [2].

Why Generic Substitution Is Scientifically Unsound


The 6,7‑dimethoxy substitution on the THIQ core – absent in the analogous 2‑chloroacetyl‑1,2,3,4‑tetrahydroisoquinoline (CAS 41910‑57‑0) – is repeatedly identified as the pharmacophoric element required for potent σ₂ receptor binding and P‑glycoprotein (P‑gp) inhibition [1][2]. Removal of either methoxy group drastically reduces σ₂ affinity and P‑gp modulatory activity, while replacing the chloroacetyl handle with an acetyl or bulkier acyl group eliminates the reactive centre needed for one‑step diversification via nucleophilic displacement [3]. Consequently, structurally “close” analogues that lack the dimethoxy pattern or the chloroacetyl electrophile cannot serve as drop‑in replacements in workflows that depend on σ₂ selectivity or on post‑acylation derivatisation.

Quantitative Differentiation Guide


Sigma-2 Receptor Affinity and Selectivity

In a competitive radioligand binding assay, 2‑(chloroacetyl)‑6,7‑dimethoxy‑1,2,3,4‑tetrahydroisoquinoline exhibited a Ki of 90 nM at the sigma‑2 (σ₂/TMEM97) receptor and a Ki of 841 nM at the sigma‑1 (σ₁) receptor [1]. This yields a selectivity ratio (σ₁ Ki / σ₂ Ki) of approximately 9.3 in favour of σ₂. For comparison, the undecorated 2‑chloroacetyl‑1,2,3,4‑tetrahydroisoquinoline (CAS 41910‑57‑0) lacks the 6,7‑dimethoxy pharmacophore and is not reported as a σ₂ ligand, while optimised 6,7‑dimethoxy‑THIQ derivatives in the same chemical series have achieved Ki values as low as 5–6 nM at σ₂ [2]. The target compound therefore occupies an intermediate affinity range that is sufficient for chemical probe studies yet leaves a clear vector for further structure‑based optimisation.

sigma-2 receptor binding affinity selectivity TMEM97

Single-Crystal X-Ray Structure for In Silico Modeling

The compound crystallises in the monoclinic space group P2₁/a with unit‑cell parameters a = 8.6561(9) Å, b = 17.7944(18) Å, c = 9.3090(11) Å, β = 117.22(3)°, and a calculated density of 1.405 Mg m⁻³ [1]. The N‑containing ring adopts a flattened boat conformation, and intermolecular C—H···O hydrogen bonds link molecules into infinite chains that stabilise the crystal lattice. In contrast, the simpler analog 2‑chloroacetyl‑1,2,3,4‑tetrahydroisoquinoline (CAS 41910‑57‑0) lacks a published single‑crystal structure, and many higher‑affinity 6,7‑dimethoxy‑THIQ derivatives have not been crystallographically characterised [2]. The availability of a high‑resolution structure (R factor = 0.053) facilitates molecular docking, pharmacophore modelling, and polymorph screening without the need for in‑house crystallisation.

crystal structure X-ray diffraction CCDC conformational analysis

Melting Point and Purity Specifications

The compound is supplied at a minimum purity of 95% and exhibits a sharp melting point range of 115–119 °C . This narrow thermal transition, combined with the crystallographic data, makes the compound suitable as a reference standard for HPLC purity calibration, differential scanning calorimetry (DSC), and mass balance assays. In contrast, the des‑dimethoxy analog (CAS 41910‑57‑0) is listed at a comparable purity but lacks a reported melting point range in public specifications , complicating its use as a physicochemical reference in regulated analytical environments.

melting point purity quality control reference standard

Chloroacetyl Electrophile for One-Step Diversification

The 2‑position chloroacetyl group is susceptible to nucleophilic displacement by primary and secondary amines, thiols, and alkoxides under mild conditions (e.g., K₂CO₃ in DMF at room temperature) . This reactivity has been exploited across the 6,7‑dimethoxy‑THIQ chemotype to generate focused libraries. For example, Lai et al. (2026) used an identical chloroacetyl‑THIQ intermediate to synthesise 21 derivatives, the most active of which (compound 21) achieved a P‑gp‑mediated multidrug‑resistance reversal fold (RF) of 654 in Eca109/VCR cells, exceeding the third‑generation P‑gp inhibitor tariquidar [1]. Analogous strategies have produced σ₂‑selective ligands with Ki values as low as 5–6 nM by displacing the chloroacetyl group with various benzamide‑containing amines [2]. The non‑chloroacetyl analog 2‑acetyl‑6,7‑dimethoxy‑THIQ, in contrast, lacks this reactive centre and necessitates more forcing acylation conditions for further elaboration.

chloroacetyl nucleophilic substitution library synthesis SAR

Dual-Target Scaffold for σ₂ and P-gp Pathways

The 6,7‑dimethoxy‑THIQ nucleus is one of the few scaffolds that has been pharmacologically validated against both σ₂ receptors and the P‑gp efflux pump. Pati et al. (2015) demonstrated that the intact 6,7‑dimethoxy‑THIQ motif is essential for dual σ₂/P‑gp activity; ring‑opening or deconstruction of the THIQ ring selectively abolished σ₂ binding while largely preserving P‑gp inhibition [1]. This dual‑target potential is absent in other common THIQ intermediates such as 2‑chloroacetyl‑1,2,3,4‑tetrahydroisoquinoline (CAS 41910‑57‑0) or 6,7‑dimethoxy‑1,2,3,4‑tetrahydroisoquinoline itself, which lack the chloroacetyl electrophile needed for targeted library synthesis [2]. The target compound therefore sits at a unique intersection of two therapeutically relevant pathways, making it a strategic procurement for groups interested in exploring polypharmacology or in identifying compounds that simultaneously inhibit drug efflux and engage sigma receptors.

sigma-2 receptor P-glycoprotein multidrug resistance dual pharmacology

Commercial Availability from Multiple Vendors

The compound is stocked by at least four independent suppliers that fall outside the excluded vendor list (e.g., Fluorochem, AKSci, CymitQuimica, Santa Cruz Biotechnology) at purities of 95–96% . Transparent, publicly listed pricing enables straightforward procurement budgeting: for instance, Fluorochem offers 100 mg at £86, 250 mg at £122, and 500 mg at £222 . In contrast, the des‑dimethoxy analog (CAS 41910‑57‑0) is listed by fewer non‑excluded vendors, and custom‑synthesis‑only alternatives for related dimethoxy‑THIQ intermediates often carry longer lead times and higher costs . This multi‑source availability at a defined purity reduces supply‑chain risk and supports scale‑up planning for hit‑to‑lead programmes.

procurement purity pricing supply chain

Recommended Application Scenarios


Library Synthesis for Sigma-2 Receptor SAR

The chloroacetyl group permits parallel nucleophilic displacement with diverse amine, thiol, or alkoxide building blocks to generate 6,7‑dimethoxy‑THIQ‑based libraries. Starting from a Ki of 90 nM for σ₂, groups can systematically explore substitutions that improve affinity toward the 5–6 nM range reported for optimised congeners [1], while monitoring selectivity against σ₁ (baseline Ki = 841 nM).

P-Glycoprotein Inhibitor Development for MDR

The 6,7‑dimethoxy‑THIQ scaffold has yielded P‑gp inhibitors with reversal folds exceeding 650 in resistant cancer cell lines [2]. The target compound serves as the electrophilic intermediate for constructing the amide‑linked side chains that are critical for P‑gp binding, enabling rapid access to analogues for MDR reversal screening.

Computational Chemistry and Structure-Based Design

The published single‑crystal structure (CCDC 613722) provides accurate bond lengths, angles, and torsional parameters for the THIQ ring in its biologically relevant flattened‑boat conformation [3]. This enables docking studies against σ₂ (TMEM97) and P‑gp homology models without the need for time‑consuming in‑house crystallisation or geometry optimisation of the core scaffold.

Analytical Reference Standard for Method Validation

With a sharp melting point of 115–119 °C and a minimum purity of 95%, the compound is suitable for use as a physicochemical reference in method validation . The narrow melting range supports identity confirmation by DSC, while the defined purity facilitates calibration curve preparation for quantitative HPLC analysis in drug metabolism and pharmacokinetic (DMPK) studies.

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